(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide
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Overview
Description
(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of the chiral center at the second carbon atom of the propionamide backbone makes it an interesting subject for stereochemical studies and enantioselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide typically begins with commercially available starting materials such as (S)-2-amino-propionic acid, 2-chloro-benzyl chloride, and ethylamine.
Step-by-Step Synthesis:
Reaction Conditions: Typical reaction conditions involve the use of organic solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Conversion to secondary or tertiary amines.
Substitution: Introduction of azide or thiol groups on the benzyl ring.
Scientific Research Applications
Chemistry
Chiral Catalysts: The compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Building Block: It serves as a versatile building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that recognize the chiral center, useful in studying enzyme mechanisms.
Protein Labeling: The chloro group allows for selective labeling of proteins in biochemical assays.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological disorders.
Diagnostic Tools: Used in the synthesis of diagnostic agents for imaging studies.
Industry
Material Science: Utilized in the synthesis of polymers and materials with specific chiral properties.
Agriculture: Potential use in the development of agrochemicals with enhanced activity and selectivity.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in its binding affinity and selectivity. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: Interacting with receptors on cell surfaces, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-N-benzyl-N-ethyl-propionamide: Lacks the chloro substituent, which affects its reactivity and applications.
2-Amino-N-(2-chloro-benzyl)-N-methyl-propionamide: Similar structure but with a methyl group instead of an ethyl group, influencing its chemical behavior.
Uniqueness
(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide is unique due to its specific chiral center and the presence of the chloro substituent on the benzyl ring
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its structure, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a propionamide backbone with a chiral center, specifically the S-enantiomer. Its molecular formula is C12H17ClN2O, and it has a molecular weight of approximately 240.73 g/mol. The presence of the 2-chlorobenzyl group is significant for its biological activity, influencing how it interacts with various biological targets.
Key Structural Features:
- Chiral Center: Contributes to its stereochemical properties.
- Functional Groups: The amide and chloro substituents are crucial for its reactivity and binding properties.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
-
Neuropharmacological Effects:
- The compound has been studied as a potential σ1 receptor antagonist, which may have implications for treating neurological disorders such as depression and anxiety.
- Its interaction with sigma receptors suggests a role in modulating neurotransmitter systems.
-
Antimicrobial Properties:
- Preliminary studies have indicated that the compound may possess antimicrobial and antiviral properties, making it a candidate for further investigation in infectious disease contexts.
-
Analgesic and Anti-inflammatory Potential:
- Derivatives of propionamide compounds have shown promise as analgesics and anti-inflammatory agents, suggesting that this compound could share similar therapeutic effects.
The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes:
- Receptor Binding: The compound may bind to sigma receptors, altering their activity and affecting various signaling pathways associated with mood regulation and pain perception .
- Enzymatic Modulation: It could also inhibit certain enzymes involved in inflammatory processes or microbial growth, although detailed mechanisms require further elucidation through experimental studies .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Sigma Receptor Antagonism: A research study demonstrated that this compound significantly inhibits sigma receptor binding in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.
- Antimicrobial Activity Assessment: Another study evaluated the antimicrobial effects of the compound against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Feature |
---|---|---|
(S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide | C12H15N3O | Contains a cyano group instead of chlorine |
N-(4-Chlorobenzyl)alaninamide | C10H13ClN2O | Lacks ethyl substitution, affecting biological activity |
(S)-2-Amino-N-(4-fluoro-benzyl)-propionamide | C12H17FN2O | Contains a fluorine atom, altering receptor interactions |
This comparison highlights how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-3-15(12(16)9(2)14)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFJDIZOCSCBHQ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1Cl)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1Cl)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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